molecular formula C16H21FN2O3S B5694959 1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine

1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine

Cat. No. B5694959
M. Wt: 340.4 g/mol
InChI Key: YJBKHDNQNSWRFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including electrophilic fluorination, palladium-catalyzed displacement, and nucleophilic substitution. For instance, the synthesis of a derivative intended for imaging dopamine D4 receptors was achieved through a four-step approach involving electrophilic fluorination of a trimethylstannyl precursor (Eskola et al., 2002). Similar synthetic methodologies can be adapted for the synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine, highlighting the importance of precise control over reaction conditions and the strategic selection of precursors.

Molecular Structure Analysis

The molecular structure of compounds like 1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine is often elucidated using spectroscopic techniques and X-ray diffraction studies. For example, the structure of a related compound was determined to crystallize in the monoclinic crystal system, revealing significant insights into the conformational preferences and geometric parameters of the molecule (Naveen et al., 2015).

Chemical Reactions and Properties

1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine can undergo a variety of chemical reactions, depending on its functional groups. The sulfonyl and carbonyl groups present in the molecule may participate in substitution reactions, cyclization, and conjugate addition reactions. For example, the synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety showcases the reactivity of similar structures in forming heterocyclic compounds with potential antimicrobial activity (Ammar et al., 2004).

properties

IUPAC Name

[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c17-14-3-5-15(6-4-14)23(21,22)19-11-7-13(8-12-19)16(20)18-9-1-2-10-18/h3-6,13H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBKHDNQNSWRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}(pyrrolidin-1-yl)methanone

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